1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone
Description
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Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-17-22(31-24(25-17)19-5-3-2-4-6-19)14-23(28)27-11-9-26(10-12-27)15-18-7-8-20-21(13-18)30-16-29-20/h2-8,13H,9-12,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEVFBPRZBIDQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone is a complex organic molecule that combines several pharmacologically relevant moieties. Its structure suggests potential interactions with various biological targets, particularly in the realm of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound features:
- A benzo[d][1,3]dioxole moiety, known for its role in enhancing biological activity through interactions with neurotransmitter receptors.
- A piperazine ring , which is prevalent in many pharmaceuticals for its ability to modulate receptor activity.
- A thiazole group , which is often associated with antimicrobial and anticancer properties.
Neuropharmacological Effects
Research indicates that compounds with a similar structural framework exhibit significant interaction with serotonin and dopamine receptors. The presence of the piperazine ring is particularly notable for its affinity towards these neurotransmitter systems:
| Receptor Type | Mechanism | Potential Effects |
|---|---|---|
| Serotonin (5-HT) | Modulation of mood and anxiety | Antidepressant effects |
| Dopamine (D2) | Regulation of reward pathways | Antipsychotic effects |
Studies suggest that modifications in the piperazine structure can lead to variations in receptor affinity and selectivity, which may enhance the therapeutic profile of the compound.
Anticancer Activity
The thiazole component has been linked to anticancer properties. A study evaluating similar thiazole-containing compounds showed promising results in inhibiting tumor cell proliferation. For instance, compounds derived from thiazoles demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin:
| Compound | Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
|---|---|---|---|
| Thiazole Derivative | HepG2 | 2.38 | 7.46 |
| Thiazole Derivative | HCT116 | 1.54 | 8.29 |
| Thiazole Derivative | MCF7 | 4.52 | 4.56 |
This data indicates that the compound may exert significant antiproliferative effects while showing reduced cytotoxicity towards normal cells .
The proposed mechanisms by which this compound exerts its biological effects include:
- Receptor Interaction : Binding to serotonin and dopamine receptors alters neurotransmitter signaling pathways, potentially leading to mood stabilization and reduced psychotic symptoms.
- Cell Cycle Disruption : The anticancer activity may be attributed to interference with cell cycle progression, promoting apoptosis in cancerous cells while sparing normal tissues.
- Molecular Docking Studies : Computational analyses have indicated favorable binding affinities to targets associated with cancer progression, such as EGFR (epidermal growth factor receptor), suggesting a multifaceted mechanism of action.
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study 1 : A clinical trial involving a benzo[d][1,3]dioxole derivative demonstrated significant improvement in patients with treatment-resistant depression, highlighting the potential for similar compounds to influence mood disorders effectively.
- Case Study 2 : In vitro studies on thiazole derivatives indicated strong cytotoxic effects against various cancer cell lines, supporting their development as anticancer agents.
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole core is constructed using the Hantzsch thiazole synthesis, which involves condensation of α-haloketones with thioureas. For example, acetophenone derivatives react with iodine and copper(II) oxide in ethanol to form α-iodoketones, which subsequently cyclize with thiourea to yield thiazoles.
Representative Procedure :
A mixture of 4-methylacetophenone (1.0 equiv), iodine (1.1 equiv), and CuO (1.1 equiv) in anhydrous ethanol is refluxed until the ketone is fully halogenated. Thiourea (1.0 equiv) is then added, and the reaction is continued to afford 4-methyl-2-phenylthiazole. Oxidation or functionalization of the thiazole’s 5-position introduces the ethanone group.
Key Data :
| Reactants | Conditions | Yield | Source |
|---|---|---|---|
| Acetophenone, I₂, CuO | Reflux in EtOH | 90% |
Functionalization of Piperazine with Benzodioxole
Alkylation of Piperazine
Piperazine is mono-alkylated with 5-(bromomethyl)benzo[d]dioxole under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation of piperazine, enabling nucleophilic attack on the benzodioxolylmethyl bromide.
Optimized Protocol :
A solution of piperazine (1.0 equiv) and NaH (1.5 equiv) in THF is stirred at room temperature for 1 hour. 5-(Bromomethyl)benzo[d]dioxole (1.5 equiv) is added dropwise, and the mixture is stirred for 10 minutes. Workup and chromatography yield 4-(benzo[d]dioxol-5-ylmethyl)piperazine.
Yield Considerations :
Alkylation reactions under these conditions typically achieve 17–21% yields due to competing di-alkylation and side reactions.
Conjugation via Ethanone Linker
Bromoacetylation of Thiazole
The thiazole ethanone is brominated at the ketone’s α-position to form 2-bromo-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. This intermediate reacts with the piperazine derivative in a nucleophilic substitution.
Synthesis of Bromoethanone :
(Benzo[d]dioxol-5-yl)-2-bromoethanone is synthesized by reacting benzo[d]dioxol-5-yl ethanone with bromine in acetic acid. Analogous conditions apply for the thiazole ethanone.
Coupling to Piperazine
The bromoethanone (1.0 equiv) and 4-(benzo[d]dioxol-5-ylmethyl)piperazine (1.0 equiv) are combined in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. Heating at 60°C for 12 hours facilitates alkylation at the piperazine’s secondary amine.
Reaction Metrics :
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60°C | 12 h | 35% |
Alternative Synthetic Routes
Coupling Reagent-Mediated Synthesis
Carbodiimide-based coupling reagents (e.g., HATU, EDCl) enable direct conjugation of carboxylic acid derivatives to amines. For instance, 4-methyl-2-phenylthiazole-5-acetic acid is activated with HATU and reacted with the piperazine derivative to form an amide, which is subsequently oxidized to the ketone.
Procedure :
Z-Pro-OH (1.0 equiv), HATU (1.0 equiv), and N,N-diisopropylethylamine (DIEA, 1.4 equiv) in DMF are stirred for 1 hour. The piperazine derivative is added, and the mixture is stirred overnight. Reverse-phase HPLC purification isolates the product.
Challenges and Optimizations
Low Yields in Alkylation Steps
Mono-alkylation of piperazine remains challenging due to its symmetry and propensity for di-alkylation. Strategies to improve selectivity include:
Purification Complexities
The final compound’s hydrophobicity necessitates advanced purification techniques, such as preparative HPLC or silica gel chromatography with gradient elution (ethyl acetate/hexane).
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how are intermediates monitored?
The compound is typically synthesized via multi-step reactions involving nucleophilic substitutions and coupling. Key steps include:
- Formation of the benzodioxole core via cyclization (e.g., using acetic acid/sodium acetate buffer under reflux).
- Coupling with piperazine derivatives using palladium catalysts or nucleophilic agents.
- Thiazole ring assembly via condensation reactions with phenyl and methyl substituents. Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while HPLC and NMR validate intermediate purity and structural integrity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR Spectroscopy : Assigns proton and carbon environments (e.g., benzodioxole methylene protons at δ 4.8–5.2 ppm).
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 436.4).
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What are the primary biological assays used to evaluate this compound?
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against S. aureus or E. coli.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Kinase or protease inhibition studies using fluorometric/colorimetric substrates .
Advanced Research Questions
Q. How can reaction yields be optimized in the final coupling step?
- Catalyst Selection : Palladium(0) catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Temperature Control : Maintaining 60–80°C minimizes side reactions. Yield improvements from 45% to 72% have been reported under these conditions .
Q. What strategies reconcile contradictions in reported biological activity data?
- Standardized Assays : Reproduce studies using identical cell lines (e.g., HT-29 vs. HCT-116 discrepancies).
- Structural Analogs : Compare activity of derivatives (e.g., replacing 4-methylthiazole with 4-chloro).
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges for anticancer activity) .
Q. How can computational modeling predict target interactions?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., EGFR kinase).
- Molecular Dynamics (MD) : Simulations assess stability of ligand-receptor complexes over 100 ns.
- QSAR Studies : Correlate substituent electronegativity with antibacterial potency .
Methodological Notes
- Contradiction Analysis : Conflicting cytotoxicity data may arise from cell line-specific metabolic pathways. Validate using RNA-seq to identify differential gene expression .
- Stereochemical Challenges : Chiral centers in the piperazine ring require enantioselective synthesis (e.g., chiral HPLC for resolution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
